2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
Description
This compound is a highly complex organic molecule characterized by its propanedinitrile backbone (two cyano groups attached to a central carbon chain) and extended conjugated systems. The structure includes a dithiapentacyclo framework with tetrahexyl substituents, indenylidene moieties, and dicyanomethylidene groups. The bulky tetrahexyl groups likely enhance solubility in non-polar solvents, while the sulfur atoms in the pentacyclic system may influence redox behavior .
Properties
Molecular Formula |
C66H66N4O2S2 |
|---|---|
Molecular Weight |
1011.4 g/mol |
IUPAC Name |
2-[2-[[15-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C66H66N4O2S2/c1-5-9-13-21-29-65(30-22-14-10-6-2)55-37-52-56(38-51(55)63-57(65)35-45(73-63)33-53-59(43(39-67)40-68)47-25-17-19-27-49(47)61(53)71)66(31-23-15-11-7-3,32-24-16-12-8-4)58-36-46(74-64(52)58)34-54-60(44(41-69)42-70)48-26-18-20-28-50(48)62(54)72/h17-20,25-28,33-38H,5-16,21-24,29-32H2,1-4H3 |
InChI Key |
HSIQYKBCOIIFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CC=CC=C6C5=O)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CC=CC=C9C8=O)(CCCCCC)CCCCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile involves multiple steps, including the formation of the indaceno[1,2-b:5,6-b’]dithiophene core and subsequent functionalization with malononitrile groups . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its electronic properties.
Substitution: Substitution reactions with different reagents can introduce new functional groups, altering its chemical behavior.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile has several scientific research applications:
Chemistry: Used as a non-fullerene acceptor in organic solar cells, contributing to high power conversion efficiencies.
Medicine: Research is ongoing to explore its use in medical devices and sensors.
Industry: Employed in the production of high-efficiency organic photovoltaic devices.
Mechanism of Action
The compound exerts its effects through its highly conjugated structure, which allows for efficient electron transport and absorption of light . The molecular targets include the active layers in organic solar cells, where it facilitates charge separation and transport . The pathways involved include the formation of excitons and their subsequent dissociation into free charge carriers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the propanedinitrile family, which includes derivatives with varying substituents and structural motifs. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity vs. Simplicity : Unlike simpler propanedinitriles (e.g., MEM or ethoxy derivatives), the target compound’s pentacyclic framework and bulky substituents limit conformational flexibility but enhance stability in harsh environments .
Electronic Effects: The dicyanomethylidene and indenylidene groups create a stronger electron-deficient core compared to alkoxy-substituted derivatives, which may improve charge-transfer efficiency .
Synthetic Challenges : While 2-benzylpropanedinitrile () is synthesized via chemoselective reduction, the target compound likely requires advanced coupling techniques due to its intricate architecture .
Safety Considerations : All propanedinitriles share inherent toxicity risks (e.g., cyanide release upon degradation), but the target compound’s size and substituents may alter its metabolic pathways .
Contradictions and Limitations
- highlights that "isovalency" (similar valency but differing geometry) may override electronic similarities. For example, MEM and the target compound both have propanedinitrile cores but exhibit vastly different reactivity due to structural constraints .
- Data gaps exist for the target compound’s spectroscopic properties and exact synthetic routes, necessitating extrapolation from simpler analogs .
Q & A
Q. How to select a conceptual framework for studying this compound’s supramolecular interactions?
- Methodological Answer : Use host-guest chemistry models (e.g., crown ether analogs) to predict binding with metal ions or π-acidic aromatics. Pair this with isothermal titration calorimetry (ITC) to quantify binding constants. Molecular dynamics (MD) simulations can visualize self-assembly in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
